molecular formula C15H16N4O2 B5844779 N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide CAS No. 4874-80-0

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide

Cat. No.: B5844779
CAS No.: 4874-80-0
M. Wt: 284.31 g/mol
InChI Key: PTGNZHCVQGQKEV-UHFFFAOYSA-N
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Description

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide is a compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound combines a pyrazole ring fused to a quinoline moiety, which contributes to its distinctive chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of kinase activity, affecting downstream signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, altering their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes related to apoptosis, leading to changes in cell survival and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent changes in cell signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its activity and stability . In in vitro studies, it has been observed that the effects of this compound on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound can result in sustained changes in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as promoting cell survival and proliferation . At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the impact of the compound changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the overall activity and efficacy of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects . The distribution of this compound within tissues can also influence its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins . The subcellular localization of this compound can significantly impact its activity and function .

Preparation Methods

The synthesis of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloroquinoline derivatives.

    Formation of Pyrazoloquinoline: The 2-chloroquinoline derivative is treated with phenylhydrazine in the presence of 1-pentanol, leading to the formation of pyrazoloquinoline.

    N-Alkylation: The pyrazoloquinoline is then subjected to N-alkylation using sodium carbonate as a base to introduce the ethyl group at the nitrogen atom.

    Methoxyacetamide Formation: Finally, the compound undergoes a reaction with methoxyacetyl chloride to form this compound.

Chemical Reactions Analysis

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with applications in the study of cellular processes and signaling pathways.

    Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a pyrazole and quinoline moiety, which contributes to its distinctive chemical properties and biological activities.

Properties

IUPAC Name

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-3-19-15-11(14(18-19)17-13(20)9-21-2)8-10-6-4-5-7-12(10)16-15/h4-8H,3,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGNZHCVQGQKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359040
Record name N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4874-80-0
Record name N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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